
8-Bromo-4-phenyl-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-4-phenyl-2(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a bromine atom at the 8th position and a phenyl group at the 4th position on the quinolinone core. Quinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-phenyl-2(1H)-quinolinone typically involves the bromination of 4-phenyl-2(1H)-quinolinone. One common method is the use of bromine or N-bromosuccinimide (NBS) in an organic solvent such as carbon tetrachloride (CCl4) under reflux conditions . The reaction proceeds with the selective bromination at the 8th position of the quinolinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-4-phenyl-2(1H)-quinolinone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The quinolinone core can be oxidized to form quinoline N-oxides.
Reduction Reactions: The carbonyl group in the quinolinone ring can be reduced to form dihydroquinolinones.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Reactions: Formation of 8-substituted derivatives of 4-phenyl-2(1H)-quinolinone.
Oxidation Reactions: Formation of quinoline N-oxides.
Reduction Reactions: Formation of dihydroquinolinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 8-Bromo-4-phenyl-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
4-Phenyl-2(1H)-quinolinone: Lacks the bromine atom at the 8th position.
8-Chloro-4-phenyl-2(1H)-quinolinone: Contains a chlorine atom instead of bromine at the 8th position.
8-Methyl-4-phenyl-2(1H)-quinolinone: Contains a methyl group instead of bromine at the 8th position.
Uniqueness: 8-Bromo-4-phenyl-2(1H)-quinolinone is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties .
Eigenschaften
Molekularformel |
C15H10BrNO |
|---|---|
Molekulargewicht |
300.15 g/mol |
IUPAC-Name |
8-bromo-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H10BrNO/c16-13-8-4-7-11-12(9-14(18)17-15(11)13)10-5-2-1-3-6-10/h1-9H,(H,17,18) |
InChI-Schlüssel |
ZSHKAFNINVWRCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=C2C=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



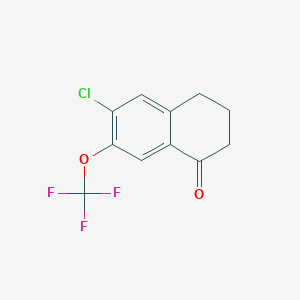
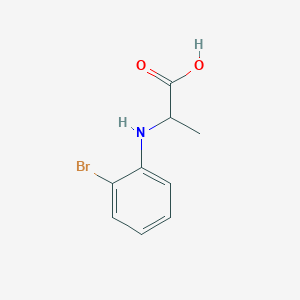

![3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13111200.png)
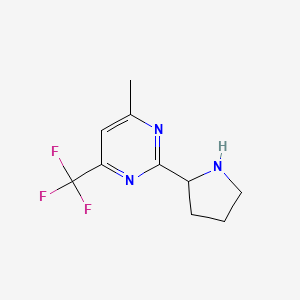

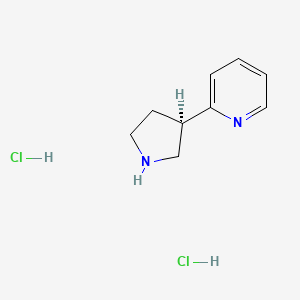
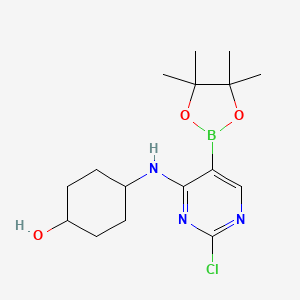

![5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13111223.png)
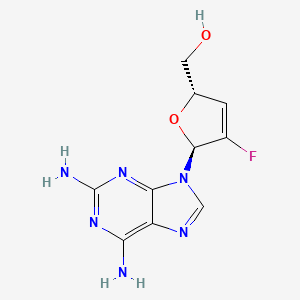

![tert-butyl2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate](/img/structure/B13111236.png)
